Cas no 2757874-50-1 (1-ethyl-1H-pyrazol-4-yl 4-methylbenzene-1-sulfonate)

1-ethyl-1H-pyrazol-4-yl 4-methylbenzene-1-sulfonate 化学的及び物理的性質
名前と識別子
-
- 1-ethyl-1H-pyrazol-4-yl 4-methylbenzene-1-sulfonate
- 2757874-50-1
- EN300-6974559
-
- インチ: 1S/C12H14N2O3S/c1-3-14-9-11(8-13-14)17-18(15,16)12-6-4-10(2)5-7-12/h4-9H,3H2,1-2H3
- InChIKey: YWBDOGSAUVRAHZ-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OC1C=NN(C=1)CC
計算された属性
- せいみつぶんしりょう: 266.07251349g/mol
- どういたいしつりょう: 266.07251349g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 358
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2
1-ethyl-1H-pyrazol-4-yl 4-methylbenzene-1-sulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6974559-10.0g |
1-ethyl-1H-pyrazol-4-yl 4-methylbenzene-1-sulfonate |
2757874-50-1 | 10.0g |
$3929.0 | 2023-07-06 | ||
Enamine | EN300-6974559-2.5g |
1-ethyl-1H-pyrazol-4-yl 4-methylbenzene-1-sulfonate |
2757874-50-1 | 2.5g |
$1791.0 | 2023-07-06 | ||
Enamine | EN300-6974559-0.25g |
1-ethyl-1H-pyrazol-4-yl 4-methylbenzene-1-sulfonate |
2757874-50-1 | 0.25g |
$840.0 | 2023-07-06 | ||
Enamine | EN300-6974559-0.5g |
1-ethyl-1H-pyrazol-4-yl 4-methylbenzene-1-sulfonate |
2757874-50-1 | 0.5g |
$877.0 | 2023-07-06 | ||
Enamine | EN300-6974559-1.0g |
1-ethyl-1H-pyrazol-4-yl 4-methylbenzene-1-sulfonate |
2757874-50-1 | 1.0g |
$914.0 | 2023-07-06 | ||
Enamine | EN300-6974559-5.0g |
1-ethyl-1H-pyrazol-4-yl 4-methylbenzene-1-sulfonate |
2757874-50-1 | 5.0g |
$2650.0 | 2023-07-06 | ||
Enamine | EN300-6974559-0.1g |
1-ethyl-1H-pyrazol-4-yl 4-methylbenzene-1-sulfonate |
2757874-50-1 | 0.1g |
$804.0 | 2023-07-06 | ||
Enamine | EN300-6974559-0.05g |
1-ethyl-1H-pyrazol-4-yl 4-methylbenzene-1-sulfonate |
2757874-50-1 | 0.05g |
$768.0 | 2023-07-06 |
1-ethyl-1H-pyrazol-4-yl 4-methylbenzene-1-sulfonate 関連文献
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
1-ethyl-1H-pyrazol-4-yl 4-methylbenzene-1-sulfonateに関する追加情報
Compound CAS No. 2757874-50-1: 1-Ethyl-1H-Pyrazol-4-Yl 4-Methylbenzene-1-Sulfonate
Compound CAS No. 2757874-50-1, also known as 1-Ethyl-1H-Pyrazol-4-Yl 4-Methylbenzene-1-Sulfonate, is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention due to its structural complexity and functional groups, which make it a versatile building block in organic synthesis.
The molecular structure of 1-Ethyl-1H-Pyrazol-4-Yl 4-Methylbenzene-1-Sulfonate consists of a pyrazole ring substituted with an ethyl group at the 1-position and a sulfonate group attached to the benzene ring at the para position relative to a methyl substituent. This combination of functional groups provides the compound with unique chemical properties, including reactivity towards nucleophilic substitution and potential for further functionalization.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The sulfonate group in this compound adds to its versatility, as sulfonates are known for their ability to act as leaving groups in substitution reactions, making them valuable intermediates in organic synthesis.
In terms of synthesis, 1-Ethyl-1H-Pyrazol-4-Yl 4-Methylbenzene-1-Sulfonate can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. Researchers have explored optimized reaction conditions to enhance yield and purity, leveraging modern catalytic techniques and green chemistry principles.
The application of this compound extends beyond organic synthesis. Its structural features make it a promising candidate for use in materials science, particularly in the development of advanced polymers and coatings. The sulfonate group contributes to ion exchange properties, which could be exploited in battery technologies or water treatment applications.
Recent advancements in computational chemistry have allowed for detailed modeling of the electronic properties of Compound CAS No. 2757874-50-1. These studies have provided insights into its reactivity under various conditions, enabling more precise predictions for its behavior in complex chemical systems.
In conclusion, Compound CAS No. 2757874-50-1 (1-Ethyl-1H-Pyrazol-4-Yl 4-Methylbenzene-1-Sulfonate) represents a valuable addition to the arsenal of organic compounds available for research and industrial applications. Its unique structure and functional groups position it as a key intermediate in drug discovery, materials science, and advanced chemical synthesis.
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